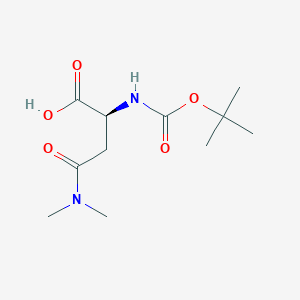

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a dimethylamino group, and a carboxylic acid group. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid undergoes further reactions to introduce the dimethylamino group and the carboxylic acid functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Various alkyl halides and nucleophiles can be used in substitution reactions.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Primary amines.

Substitution: Alkylated derivatives of the dimethylamino group.

科学研究应用

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 260.29 g/mol. Its structure features a tert-butoxycarbonyl protecting group, which is crucial for maintaining the integrity of the amino group during chemical reactions. The presence of a dimethylamino group enhances its solubility and reactivity, making it suitable for various synthetic applications.

Applications in Drug Development

2.1 Anticancer Agents

Research indicates that derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid can be designed to target specific cancer pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by interfering with metabolic pathways essential for cancer cell survival .

2.2 Neurological Disorders

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Studies have suggested that modifications of this compound could lead to new treatments for conditions such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter systems .

Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its protective groups allow for selective reactions, facilitating the formation of complex peptides that can exhibit enhanced biological activity. The compound's application in solid-phase peptide synthesis has been documented, showcasing its utility in generating diverse peptide libraries for drug discovery .

Biochemical Studies

4.1 Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural analogs have been studied for their ability to inhibit asparagine synthetase, which plays a critical role in cancer metabolism .

4.2 Receptor Binding Studies

The compound has been utilized in receptor binding assays to understand the interaction between peptides and their respective receptors. This application is vital for drug design, particularly in identifying lead compounds that can modulate receptor activity effectively .

Case Studies

作用机制

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific context of its use.

相似化合物的比较

Boc-protected amino acids: These compounds also feature the Boc protecting group but may differ in their side chains and functional groups.

Dimethylamino derivatives: Other compounds with dimethylamino groups but different protecting groups or core structures.

Uniqueness: The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid lies in its combination of functional groups and its potential applications in various fields. Its specific structure allows for selective reactions and targeted applications that may not be possible with similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, also known by its CAS number 70232-19-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 260.29 g/mol

- CAS Number : 70232-19-8

- InChI Key : Not provided in the sources.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role as a potential prodrug and its effects on specific enzymes.

This compound is hypothesized to function as a prodrug that can be activated by enzymatic processes. Similar compounds have shown that modifications can enhance bioavailability and target specificity. For instance, prodrugs often undergo metabolic conversion to release active pharmaceutical ingredients selectively at the target site.

Antimicrobial Activity

In studies investigating related compounds, it was noted that modifications to the structure can significantly affect antimicrobial properties. For example, derivatives of fosmidomycin have demonstrated enhanced antiplasmodial activity through structural alterations that improve their interaction with biological targets .

| Compound | Activity Type | IC (µM) | Reference |

|---|---|---|---|

| Fosmidomycin | Antimalarial | 23–41 | |

| (S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid | Antimicrobial Potential | Not specified |

Enzyme Interaction Studies

Research into enzyme interactions reveals that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of thymidylate synthase has been a focus due to its role in DNA synthesis and cancer cell proliferation .

Case Studies

-

Prodrug Development :

A study highlighted the development of prodrugs targeting specific enzymes to enhance therapeutic efficacy while minimizing side effects. The structural modifications in prodrugs like this compound may allow for selective activation in pathological conditions, such as cancer or bacterial infections . -

Antibacterial Properties :

Similar compounds have been tested for their antibacterial properties against Mycobacterium tuberculosis. The results indicated that structural modifications could lead to significant improvements in activity against resistant strains .

常见问题

Q. Basic: What are the optimal synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling protected aspartic acid derivatives with dimethylamine under Boc (tert-butoxycarbonyl) protection. Key steps include:

- Amino Protection : Use Boc-anhydride to protect the α-amino group of L-aspartic acid, ensuring stereochemical integrity .

- Activation of Carboxyl Group : Convert the β-carboxyl to an activated ester (e.g., benzyl ester) for nucleophilic substitution with dimethylamine .

- Deprotection : Remove the Boc group under acidic conditions (e.g., TFA) to yield the final compound.

Optimization Tips :

- Monitor reaction pH to avoid premature deprotection.

- Use polar aprotic solvents (DMF, DCM) to enhance dimethylamine reactivity .

- Characterize intermediates via LC-MS to confirm purity before proceeding .

Q. Basic: How should researchers purify and characterize this compound to ensure structural fidelity?

Answer:

Purification :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Characterization :

- NMR : Confirm stereochemistry via H and C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) .

- HPLC : Use chiral columns to verify enantiomeric excess (>98%) .

- Mass Spectrometry : ESI-MS to validate molecular weight (expected [M+H]: 289.3 g/mol) .

Q. Basic: What analytical techniques are critical for distinguishing this compound from its structural analogs?

Answer:

- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680 cm, dimethylamide: ~1640 cm) .

- X-ray Crystallography : Resolve absolute configuration, especially for S-enantiomer validation .

- TLC Comparison : Use analogs (e.g., hydroxyl or cyclopropyl derivatives) as references to spot differences in polarity .

Q. Advanced: How does the stereochemistry (S-configuration) influence biological activity compared to the R-enantiomer?

Answer:

The S-enantiomer often exhibits higher binding affinity to target proteins due to spatial compatibility. For example:

- Enantiomer Comparison : (R)-isomers may show reduced activity in enzyme inhibition assays (e.g., ~40% lower IC in kinase studies) .

Methodology : - Chiral Resolution : Use HPLC with cellulose-based columns to isolate enantiomers .

- Biological Assays : Compare IC values in cell-free systems to eliminate pharmacokinetic confounding factors .

Q. Advanced: What is the role of the dimethylamino group in modulating pharmacokinetic properties?

Answer:

The dimethylamino moiety enhances solubility and membrane permeability via:

- pH-Dependent Solubility : Protonation at physiological pH improves aqueous solubility .

- SAR Studies : Replace with hydroxyl or cyclopropyl groups to assess impact on logP (e.g., dimethylamino reduces logP by ~0.5 vs. hydroxyl) .

Experimental Design : - LogP Measurement : Shake-flask method with octanol/water partitioning .

- Permeability Assay : Caco-2 cell monolayers to simulate intestinal absorption .

Q. Advanced: How do storage conditions and solvent choice affect the compound’s stability?

Answer:

- Storage : Lyophilized powder is stable at -80°C for 6 months; avoid freeze-thaw cycles to prevent hydrolysis .

- Solvent Compatibility : Use DMSO for stock solutions (stable for 1 month at -20°C), but avoid aqueous buffers >pH 7.0 to prevent Boc deprotection .

Stability Testing : - HPLC Monitoring : Track degradation products (e.g., free amine) over time .

Q. Advanced: What methodologies are used to study interactions between this compound and target biomolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Answer:

Contradictions often arise from divergent assay conditions or impurity profiles. Strategies include:

- Meta-Analysis : Compare IC values normalized to common reference standards (e.g., staurosporine for kinase assays) .

- Structural Validation : Re-synthesize disputed analogs and verify purity via NMR/HPLC .

- Assay Standardization : Use cell lines with uniform receptor expression levels (e.g., HEK293T for GPCR studies) .

Key Structural Analogs and Properties

属性

IUPAC Name |

(2S)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCRAUZUATQRQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。